3-丙酰胺基苯硼酸

描述

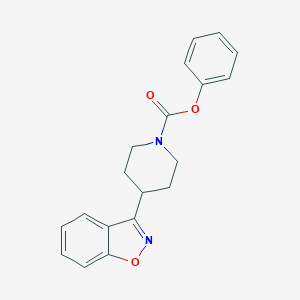

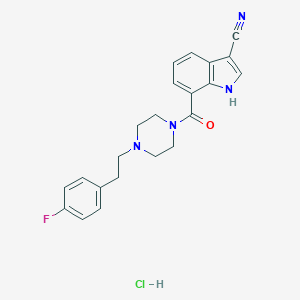

3-Propionamidophenylboronic acid, also known as [3-(propanoylamino)phenyl]boronic acid, is a chemical compound used in laboratory settings . It is known for its ability to interact with other substances in a reversible manner .

Synthesis Analysis

The synthesis of 3-Propionamidophenylboronic acid involves complex chemical processes. One study found that a derivative of this compound, 5-boronopicolinic acid, demonstrated a significantly higher ability to interact with cell surface sialic acid compared to 3-Propionamidophenylboronic acid . Another study found that the phenylboronic acid (PBA)-functionalized polymers synthesized in DMSO by a one-pot polymerization approach displayed high selectivity .Molecular Structure Analysis

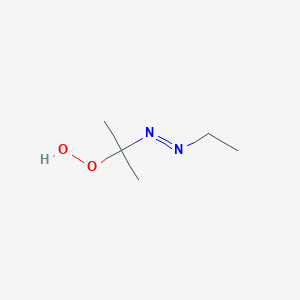

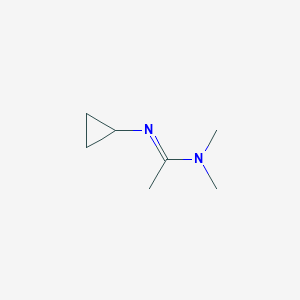

The molecular structure of 3-Propionamidophenylboronic acid is complex and involves various conformations . The structure also proved to be suitable for further chemical conjugation with a well-preserved SA-binding capability .Chemical Reactions Analysis

3-Propionamidophenylboronic acid is known for its ability to reversibly interact with the diol groups found in sugars and glycoproteins . It has been found to have unusually high affinity and selectivity for sialic acids (SAs or N-acetylneuraminic acid), which are sugar residues linked with tumor growth and cancer progression .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Propionamidophenylboronic acid include its ability to interact with other substances in a reversible manner . It is also known for its high affinity and selectivity for sialic acids .科研应用

肿瘤靶向载体和基因疗法

3-丙酰胺基苯硼酸已被用于构建用于基因疗法的肿瘤靶向载体。杨等人(2019年)的研究表明,苯硼酸修饰的聚酰胺胺可以作为载体,将富含短GC富含DNA(GCD)传递给肝细胞癌细胞。发现该传递系统能诱导细胞凋亡和阻止细胞周期,从而展现出强大的抗癌功效 (Yang et al., 2019)。

生物医学工程中的纳米材料

含苯硼酸的纳米材料,包括3-丙酰胺基苯硼酸衍生物,由于其独特的刺激响应性能,在生物医学工程中得到广泛应用。长谷川等人(2015年)合成了含苯硼酸的纳米颗粒,并发现它们在药物传递和其他生物医学领域具有潜在应用 (Hasegawa et al., 2015)。

3-羟基丙酸的生产

陈等人(2014年)探讨了3-丙酰胺基苯硼酸在生产3-羟基丙酸(3-HP)中的应用,这是一种有价值的平台化学品。他们的研究突出了使用酵母作为生产生物基3-HP和衍生丙烯酸的细胞工厂的潜力 (Chen et al., 2014)。

硼中子俘获疗法(BNCT)和化疗

3-丙酰胺基苯硼酸已被用于开发富含硼的纳米颗粒,用于硼中子俘获疗法和癌症治疗的化疗。张等人(2011年)证明,由该化合物构建的纳米颗粒在药物传递方面表现出潜力,特别适用于癌症治疗 (Zhang et al., 2011)。

葡萄糖敏感纳米颗粒用于胰岛素传递

郭等人(2014年)合成了基于苯硼酸的糖聚合物,表明它在生理条件下具有葡萄糖响应性能。这使其成为糖尿病治疗中胰岛素传递的潜在候选 (Guo et al., 2014)。

Safety And Hazards

性质

IUPAC Name |

[3-(propanoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHHCOKJBCMMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165457 | |

| Record name | 3-Propionamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propionamidophenylboronic acid | |

CAS RN |

153853-43-1 | |

| Record name | 3-Propionamidophenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153853431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propionamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)

![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)